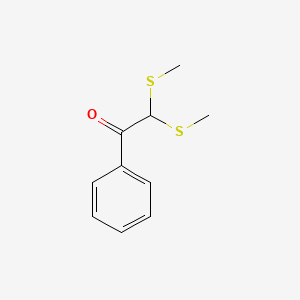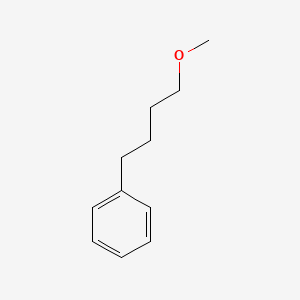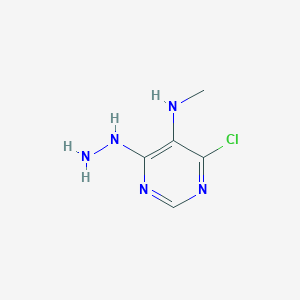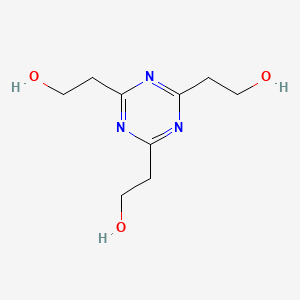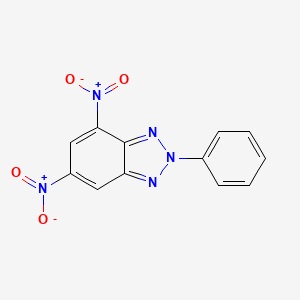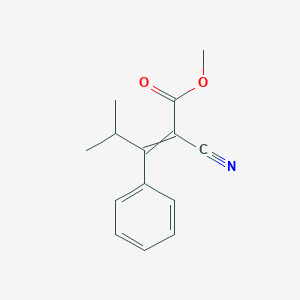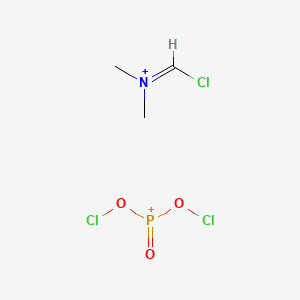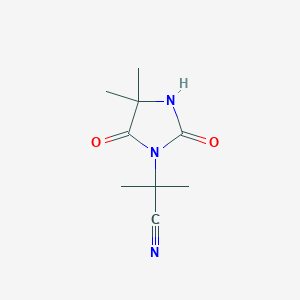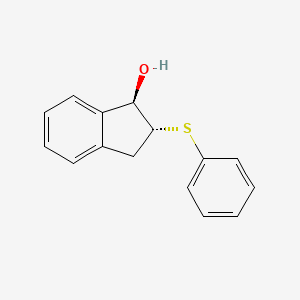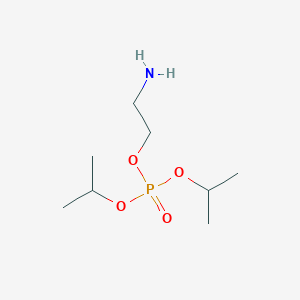
2-Aminoethyl dipropan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl dipropan-2-yl phosphate is a chemical compound with the molecular formula C8H20NO4P It is a derivative of ethanolamine, where the hydroxyl group is replaced by a phosphate group, and the ethyl group is substituted with dipropan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl dipropan-2-yl phosphate can be achieved through several methods. One common approach involves the reaction of ethanolamine with dipropan-2-yl phosphate under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, precise temperature control, and efficient mixing to achieve high yields. The product is then purified through techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce ethanolamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl dipropan-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research explores its use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-aminoethyl dipropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoethyl dihydrogen phosphate: Similar in structure but lacks the dipropan-2-yl groups.
Ethanolamine phosphate: Another derivative of ethanolamine with different substituents.
Phosphoethanolamine: A related compound with similar functional groups.
Uniqueness
2-Aminoethyl dipropan-2-yl phosphate is unique due to the presence of dipropan-2-yl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
14646-04-9 |
|---|---|
Molekularformel |
C8H20NO4P |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
2-aminoethyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H20NO4P/c1-7(2)12-14(10,11-6-5-9)13-8(3)4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
FALCJPBPNAXPIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OCCN)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
